Asunaprevir
Overview
Description
Mechanism of Action
Target of Action
Asunaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3 protease . The NS3 protease is an enzyme that plays a crucial role in the lifecycle of the hepatitis C virus, making it a primary target for antiviral drugs like this compound .
Mode of Action
This compound interacts with the HCV NS3 protease, inhibiting its function . The NS3 protease is responsible for cleaving the HCV polyprotein into individual proteins that are essential for viral replication . By inhibiting the NS3 protease, this compound prevents the proper processing of these proteins, thereby disrupting the viral lifecycle and inhibiting viral replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HCV lifecycle, specifically the processing of the HCV polyprotein . By inhibiting the NS3 protease, this compound disrupts this pathway, preventing the production of essential viral proteins and thereby inhibiting viral replication .
Pharmacokinetics
This compound undergoes rapid absorption, with a time to reach maximum plasma concentration (Tmax) of 2–4 hours and an elimination half-life (t½) of approximately 15–20 hours . It demonstrates high apparent oral clearance and minimal renal elimination . This compound is eliminated primarily via cytochrome P450 (CYP) 3A4–mediated hepatic oxidative metabolism and fecal excretion . It is highly preferentially distributed to the liver via organic anion–transporting polypeptide (OATP)–mediated transport, resulting in low plasma concentrations .
Result of Action
The primary result of this compound’s action is the inhibition of HCV replication . By preventing the proper processing of the HCV polyprotein, this compound disrupts the viral lifecycle, leading to a decrease in viral load .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the condition of the liver significantly affects this compound disposition, with higher plasma exposures observed in patients infected with HCV and/or hepatic impairment . Additionally, Japanese patients have higher exposure relative to North American/European patients, but comparable safety at the registrational dose . This compound plasma exposure is strongly affected by inhibitors of OATP transport .
Biochemical Analysis
Biochemical Properties
Asunaprevir interacts with the NS3 protease, an enzyme crucial for the life cycle of the HCV . The NS3 protease is responsible for cleaving the HCV polyprotein into individual proteins, a necessary step for the virus to exert its pathogenic effects .
Cellular Effects
This compound’s primary effect on cells is the inhibition of the HCV NS3 protease . By inhibiting this enzyme, this compound prevents the proper processing of the HCV polyprotein, thereby disrupting the viral life cycle and reducing the viral load within the cell .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the HCV NS3 protease in a noncovalent manner . This binding inhibits the protease’s ability to cleave the HCV polyprotein, thus preventing the virus from replicating within the host cell .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed, reaching maximum plasma concentration in 2–4 hours . Its elimination half-life is approximately 15–20 hours . Steady state is achieved by day 7 in multiple-ascending dose studies .
Metabolic Pathways
This compound is metabolized by the liver, primarily via cytochrome P450 (CYP) 3A4–mediated hepatic oxidative metabolism . The metabolites of this compound are formed after mono- and bis-oxidation, N-dealkylation, loss of isoquinoline ring and O-demethylation .
Transport and Distribution
This compound demonstrates high apparent oral clearance and minimal renal elimination . It is distributed preferentially to the liver via organic anion–transporting polypeptide (OATP)–mediated transport, resulting in low plasma concentrations .
Preparation Methods
The synthesis of BMS-650032 involves multiple steps, including the construction of the tripeptidic acyl sulfonamide core. The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and specific reagents to achieve the desired chemical transformations . Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
BMS-650032 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl-acyl sulfonamide moiety.
Reduction: Reduction reactions can occur at the isoquinoline-based P2* element.
Substitution: Substitution reactions are common, especially involving the chlorine atom in the molecular structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BMS-650032 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of NS3 protease inhibitors.
Comparison with Similar Compounds
BMS-650032 is unique compared to other NS3 protease inhibitors due to its specific chemical structure and high oral bioavailability. Similar compounds include:
BMS-605339: An earlier lead compound with similar antiviral activity but associated with cardiac events.
Daclatasvir: An NS5A inhibitor often used in combination with BMS-650032 for enhanced antiviral efficacy.
Beclabuvir: An allosteric NS5B inhibitor used in triple combination therapies with BMS-650032 and daclatasvir.
These compounds share similar mechanisms of action but differ in their chemical structures and specific targets within the hepatitis C virus replication machinery .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19-,21-,25+,27-,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWSZZJLZRKHHD-WVWIJVSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@]2(C[C@H]2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46ClN5O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026065 | |
Record name | Asunaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<50 mg/L | |
Record name | Asunaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Asunaprevir is a highly active HCV NS3 protease inhibitor. The genome of HCV has a positive polarity which allows it to be translated into a protein in the host cell without further transformation steps. However, the resultant protein needs to be divided by the enzyme NS3 protease into single proteins in order to be able to exert its enzymatic activity or structural role. Therefore, due to NS3 vital importance for viral replication, the inhibiting action of asunaprevir causes a robust antiviral activity. | |
Record name | Asunaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
630420-16-5 | |
Record name | Asunaprevir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630420-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asunaprevir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630420165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asunaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Asunaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-butoxycarbonyl)-3-methyl-L-valyl-(4R)-4-((7-chloro-4-methoxy-1-isoquinolinyl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)-L-prolinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASUNAPREVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9X0KRJ00S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
145-155 ºC | |
Record name | Asunaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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